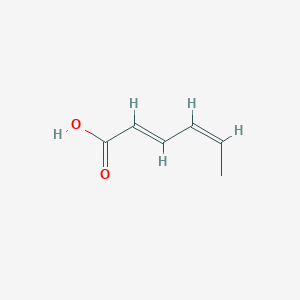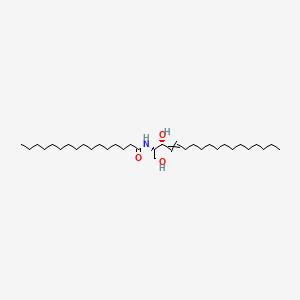
(2E,4Z)-hexa-2,4-dienoic acid
Overview
Description
(2E,4Z)-Hexa-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure. This compound is notable for its unique configuration, where the double bonds are positioned at the second and fourth carbon atoms, with the E and Z configurations respectively. This structure imparts specific chemical properties and reactivity patterns, making it a subject of interest in various fields of research.
Mechanism of Action
(2E,4Z)-hexa-2,4-dienoic acid: primarily targets Lipid II, a crucial component in bacterial cell walls. Lipid II is involved in peptidoglycan synthesis, which provides structural integrity to the cell wall.
Mode of Action:
The compound interacts with Lipid II via a calcium-dependent mechanism , despite lacking the typical Asp-X-Asp-Gly motif associated with calcium binding. Notably, This compound contains a 3-hydroxy-aspartate residue, and the variable spacer residue (“X” ) is absent .
Biochemical Analysis
Biochemical Properties
(2E,4Z)-hexa-2,4-dienoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor . This compound interacts with several enzymes and proteins, including those involved in metabolic pathways. For instance, it is known to inhibit the activity of certain enzymes responsible for microbial growth, thereby exerting its preservative effect . The interactions between this compound and these biomolecules are primarily based on its ability to disrupt cellular processes in microorganisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. For example, in microbial cells, this compound disrupts the normal function of the cell membrane, leading to increased permeability and eventual cell death . This compound also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby reducing the energy production and growth of microorganisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation . This binding interaction can result in changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These changes in gene expression can lead to a cascade of effects on cellular processes, ultimately resulting in the antimicrobial activity of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent inhibition of microbial growth and metabolic activity . These temporal effects are crucial for understanding the compound’s efficacy as a preservative.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally safe and effective as a preservative . At higher doses, it can exhibit toxic or adverse effects, including irritation and allergic reactions . Threshold effects have been observed, where the compound’s antimicrobial activity increases with dosage up to a certain point, beyond which no additional benefits are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which are crucial for its metabolism . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . For example, its accumulation in microbial cell membranes is critical for its antimicrobial action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can exert its effects on cellular processes . Understanding these localization mechanisms is crucial for optimizing the compound’s efficacy as a preservative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4Z)-hexa-2,4-dienoic acid typically involves the use of conjugated dienes and appropriate catalysts to achieve the desired configuration. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: (2E,4Z)-Hexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives. Common reducing agents include hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: The diene system can participate in electrophilic substitution reactions, where halogens or other electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Hexanoic acid derivatives.
Substitution: Halogenated dienes.
Scientific Research Applications
(2E,4Z)-Hexa-2,4-dienoic acid finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials requiring conjugated diene structures.
Comparison with Similar Compounds
(2E,4Z)-2,4-Decadienoic Acid: Shares a similar conjugated diene structure but with a longer carbon chain.
(2E,4Z)-2,4-Hexadecadienoic Acid: Another long-chain diene with similar reactivity patterns.
Uniqueness: (2E,4Z)-Hexa-2,4-dienoic acid is unique due to its specific carbon chain length and the positioning of its double bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of conjugated dienes in various chemical and biological contexts.
Properties
IUPAC Name |
(2E,4Z)-hexa-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWCOQWTEOXDQX-AWYLAFAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309200 | |
| Record name | (2E,4Z)-2,4-Hexadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-30-9 | |
| Record name | (2E,4Z)-2,4-Hexadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,4Z)-2,4-Hexadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2-Methoxyphenyl)-1-piperidinyl]-(5-methyl-1-phenyl-4-pyrazolyl)methanone](/img/structure/B1225842.png)
![6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1225844.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1225845.png)
![3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)

![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)
![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
